molecular formula C10H18N2O2 B8741933 (Oxan-2-yl)(piperazin-1-yl)methanone CAS No. 63074-09-9

(Oxan-2-yl)(piperazin-1-yl)methanone

Cat. No.: B8741933
CAS No.: 63074-09-9
M. Wt: 198.26 g/mol
InChI Key: ADPFOTPXHLKBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Oxan-2-yl)(piperazin-1-yl)methanone (CAS 63074-07-7), also known as (piperazin-1-yl)(tetrahydrofuran-2-yl)methanone, is a bicyclic compound featuring a piperazine moiety linked via a ketone bridge to a tetrahydrofuran (THF) ring. Its molecular formula is C₉H₁₆N₂O₂ (MW: 184.23 g/mol), with the THF ring contributing to lipophilicity and conformational flexibility .

Properties

CAS No.

63074-09-9

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

oxan-2-yl(piperazin-1-yl)methanone

InChI

InChI=1S/C10H18N2O2/c13-10(9-3-1-2-8-14-9)12-6-4-11-5-7-12/h9,11H,1-8H2

InChI Key

ADPFOTPXHLKBCM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)C(=O)N2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Tetrahydrofuran (THF) Derivatives

Compound Structural Variation Key Data Reference
(Oxan-2-yl)(piperazin-1-yl)methanone Parent compound: THF + piperazine MW: 184.23 g/mol; SMILES: O=C(N1CCNCC1)C1CCCO1
(4-Methylpiperazin-1-yl)[(2R)-oxolan-2-yl]methanone Methylated piperazine + R-THF MW: 210.26 g/mol; Stereochemistry: (R)-configuration; Enhanced metabolic stability

Key Insights :

  • Methylation of the piperazine nitrogen (as in ) may improve metabolic stability by reducing oxidative deamination.
  • Stereochemistry (e.g., R-configuration in ) can influence target binding and solubility.

Aromatic Heterocyclic Derivatives

Compound Structural Variation Pharmacological Activity Reference
(6-Fluoroisoquinolin-4-yl)(4-(2,4-dichlorobenzyl)piperazin-1-yl)methanone Isoquinoline + halogenated benzyl SARS-CoV-2 Mpro inhibition (IC₅₀: <1 µM)
(Pyridin-3-yl)(4-(3,5-dichloro-2-(difluoromethoxy)benzyl)piperazin-1-yl)methanone Pyridine + difluoromethoxy substituent Antiviral activity; LC-HRMS: [M+H]⁺ = 416.0744

Key Insights :

  • Aromatic systems (e.g., isoquinoline, pyridine) enhance π-π stacking with biological targets, improving binding affinity .

Indole and Benzothiazole Derivatives

Compound Structural Variation Pharmacological Activity Reference
(5-Chloro-1-(4-chlorobenzyl)-1H-indol-2-yl)(4-((3,5,6-trimethylpyrazin-2-yl)methyl)piperazin-1-yl)methanone Indole + pyrazinylmethyl Anti-inflammatory (COX-2 inhibition; comparable to celecoxib)
4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-ylmethanone Benzothiazole + isoxazole CNS activity (undisclosed target)

Key Insights :

  • Bulky substituents (e.g., indole, benzothiazole) may improve selectivity for enzymes like COX-2 .
  • Ethoxy groups (as in ) can modulate solubility and half-life.

Oxadiazole-containing Derivatives

Compound Structural Variation Pharmacological Activity Reference
Tiodazosin Oxadiazole + quinoline α1-Adrenergic antagonist; antihypertensive
(Furan-2-yl)(4-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzene-1-sulfonyl}piperazin-1-yl)methanone Oxadiazole + sulfonyl Undisclosed (structural complexity suggests kinase inhibition)

Key Insights :

  • Oxadiazole rings improve metabolic stability and hydrogen-bonding capacity .
  • Sulfonyl groups (as in ) may enhance binding to charged residues in enzymatic pockets.

Structure-Activity Relationship (SAR) Trends

Piperazine Substitution :

  • Methylation (e.g., ) reduces polarity, enhancing CNS penetration.
  • Benzyl or halogenated benzyl groups (e.g., ) increase target affinity but may raise toxicity risks.

Ketone-Linked Heterocycle: THF: Balances flexibility and lipophilicity, ideal for precursor molecules . Aromatic systems (e.g., pyridine, isoquinoline): Improve binding to proteases or receptors .

Functional Groups :

  • Halogens (Cl, F): Boost lipophilicity and binding via hydrophobic interactions.
  • Oxadiazole/sulfonyl: Enhance stability and polar interactions .

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